molecular formula C59H58N4O14S4 B6361167 Cy5.5 dbco CAS No. 1857352-95-4

Cy5.5 dbco

Cat. No.: B6361167
CAS No.: 1857352-95-4
M. Wt: 1175.4 g/mol
InChI Key: VTRGNBPOXZSARU-UHFFFAOYSA-N
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Description

Cy5.5 dibenzocyclooctyne is a near-infrared fluorescent dye that is widely used in bioorthogonal chemistry. It is an azide-reactive probe that allows for the imaging of azide-tagged biomolecules through a copper-free “click reaction”. This reaction forms a stable triazole without the need for a copper catalyst or elevated temperatures, making it ideal for detecting azide-tagged biomolecules under mild conditions .

Biochemical Analysis

Biochemical Properties

The DBCO moiety in Cy5.5 DBCO reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, allowing the detection of azide-tagged biomolecules under mild conditions . This makes this compound an ideal alternative in applications where the presence of copper is a concern .

Cellular Effects

This compound has been used for specific labeling of cellular target proteins and studying drug target engagement with drug surrogates in live cells . It enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy .

Molecular Mechanism

The mechanism of action of this compound involves a strain-promoted azide–alkyne cycloaddition (SPAAC) reaction . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Temporal Effects in Laboratory Settings

The stability of this compound allows for its use over extended periods in laboratory settings

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . For instance, it has been used for manipulation of calcium influx in vivo using copper-free click chemistry-mediated site-specific labeling and light activation of calcium channel proteins .

Metabolic Pathways

Its role in the SPAAC reaction suggests potential interactions with enzymes or cofactors involved in azide-tagged biomolecule pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the nature of the azide-tagged biomolecules it interacts with . Its localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound is largely dependent on the azide-tagged biomolecules it is bound to . Its activity or function can be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5.5 dibenzocyclooctyne involves the conjugation of the Cy5.5 fluorophore with a dibenzocyclooctyne moiety. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90% .

Industrial Production Methods

Industrial production of Cy5.5 dibenzocyclooctyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and shelf life .

Chemical Reactions Analysis

Types of Reactions

Cy5.5 dibenzocyclooctyne primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper catalyst .

Common Reagents and Conditions

The most common reagent used with Cy5.5 dibenzocyclooctyne is an azide-functionalized compound. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments, making it suitable for biological applications .

Major Products Formed

The major product formed from the reaction of Cy5.5 dibenzocyclooctyne with azides is a stable triazole. This product is highly stable and can be used for various imaging and labeling applications .

Scientific Research Applications

Cy5.5 dibenzocyclooctyne has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5.5 dibenzocyclooctyne stands out due to its ability to undergo copper-free click reactions, making it safer and more suitable for live-cell imaging and other biological applications. Its high photostability and minimal autofluorescence also make it a preferred choice for many researchers .

Properties

IUPAC Name

3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGNBPOXZSARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H58N4O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1175.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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